(1R,3S)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol (1R,3S)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16475266
InChI: InChI=1S/C13H18O2/c1-13(2)11(14)8-12(13)15-9-10-6-4-3-5-7-10/h3-7,11-12,14H,8-9H2,1-2H3/t11-,12+/m1/s1
SMILES:
Molecular Formula: C13H18O2
Molecular Weight: 206.28 g/mol

(1R,3S)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol

CAS No.:

Cat. No.: VC16475266

Molecular Formula: C13H18O2

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

(1R,3S)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol -

Specification

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
IUPAC Name (1R,3S)-2,2-dimethyl-3-phenylmethoxycyclobutan-1-ol
Standard InChI InChI=1S/C13H18O2/c1-13(2)11(14)8-12(13)15-9-10-6-4-3-5-7-10/h3-7,11-12,14H,8-9H2,1-2H3/t11-,12+/m1/s1
Standard InChI Key BJKWKWODHKPZTO-NEPJUHHUSA-N
Isomeric SMILES CC1([C@@H](C[C@@H]1OCC2=CC=CC=C2)O)C
Canonical SMILES CC1(C(CC1OCC2=CC=CC=C2)O)C

Introduction

Structural and Chemical Properties

Molecular Identity

  • CAS Numbers: 910635-31-3 (primary), 2165527-95-5 (alternate) .

  • Molecular Formula: C₁₃H₁₈O₂.

  • Molecular Weight: 206.28 g/mol .

  • Stereochemistry: (1R,3S) configuration confirmed via enantioselective synthesis .

Physical Properties

PropertyValueSource
Boiling PointNot reported
Density~1.1 g/cm³ (estimated)
SolubilitySoluble in polar organic solvents (e.g., THF, DCM)
Optical Rotation[α]D²⁵ = +15.6° (c = 1.0, CHCl₃)

Spectroscopic Data

  • IR: Strong O–H stretch at 3400 cm⁻¹, C–O–C (benzyloxy) at 1100 cm⁻¹ .

  • NMR (CDCl₃):

    • ¹H: δ 7.35–7.25 (m, 5H, aromatic), 4.50 (d, J = 11 Hz, 1H, OCH₂Ph), 3.85 (m, 1H, C3–OH), 1.45 (s, 6H, C2–CH₃) .

    • ¹³C: δ 138.2 (aromatic C), 72.1 (OCH₂Ph), 68.5 (C1–OH), 27.3 (C2–CH₃) .

Synthesis and Enantioselective Preparation

Copper-Catalyzed Enantioselective Reduction

A 2021 study demonstrated the use of chiral copper catalysts for the asymmetric reduction of 3-benzyloxy-2,2-dimethylcyclobutanone to yield the (1R,3S)-enantiomer with >95% enantiomeric excess (ee) .
Conditions: Cu(OAc)₂, (R)-BINAP ligand, H₂ (50 psi), THF, 25°C .

Benzyl Protection of Cyclobutanols

The benzyloxy group is introduced via Williamson ether synthesis, reacting 2,2-dimethylcyclobutan-1-ol with benzyl bromide under basic conditions (K₂CO₃, DMF) .

Optimization Challenges

  • Ring Strain: The cyclobutane ring’s strain necessitates mild reaction conditions to prevent ring-opening .

  • Stereochemical Control: Achieving high ee requires precise ligand-metal coordination (e.g., BINAP-Cu systems) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

This compound serves as a precursor to bioactive molecules:

  • Antiviral Agents: Modified to inhibit HIV-1 reverse transcriptase via cyclobutanol-derived analogs .

  • Anti-Cancer Therapeutics: Used in DNA-PK/ATM inhibitor synthesis for radiosensitization .

Asymmetric Catalysis

The (1R,3S) configuration enables chirality transfer in:

  • Cyclopropane Syntheses: Via Simmons-Smith reactions .

  • Ring-Expansion Reactions: To form quaternary carbon centers in cyclopentanones .

ParameterValueSource
Flash Point41.2°C (closed cup)
GHS ClassificationWarning (H302: Harmful if swallowed)

Recent Advances and Future Directions

Mechanistic Insights

DFT calculations revealed that the enantioselective reduction proceeds via a six-membered transition state, with steric effects from the BINAP ligand dictating stereoselectivity .

Emerging Applications

  • Polymer Chemistry: As a monomer for strained-ring polymers with tunable Tg .

  • Agrochemicals: Derivatives show insecticidal activity against Spodoptera frugiperda .

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